molecular formula C10H21NO4 B1675357 Lucerastat CAS No. 141206-42-0

Lucerastat

Cat. No. B1675357
M. Wt: 219.28 g/mol
InChI Key: UQRORFVVSGFNRO-XFWSIPNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lucerastat is an investigational, oral inhibitor of glucosylceramide synthase . It offers a potential new treatment approach for all patients living with Fabry disease, irrespective of the mutation type of the GLA gene .


Molecular Structure Analysis

Lucerastat has the chemical formula C10H21NO4 . Its exact mass is 219.15 and its molecular weight is 219.281 .


Physical And Chemical Properties Analysis

Lucerastat has a molecular formula of C10H21NO4 and a molecular weight of 219.28 g/mol .

Scientific Research Applications

Glucosylceramide Synthase Inhibition in Fabry Disease

Lucerastat, as a glucosylceramide synthase inhibitor, is primarily researched for its potential in substrate reduction therapy, particularly for Fabry disease. It aims to reduce the production of glycosphingolipids (GSLs) that accumulate in this condition. A study conducted on patients with Fabry disease who were receiving enzyme replacement therapy (ERT) demonstrated that Lucerastat could significantly decrease plasma GSLs, including glucosylceramide, lactosylceramide, and globotriaosylceramide, suggesting its clinical potential in treating Fabry disease (Guérard et al., 2018).

Pharmacokinetics and Tolerability

Lucerastat's pharmacokinetics, tolerability, and safety have been evaluated across different conditions, including subjects with varying degrees of renal function impairment. This research indicates that Lucerastat has a manageable safety profile and highlights the need for dose adjustments in patients with moderate and severe renal impairment, showcasing its adaptability in different patient populations (Guérard, Zwingelstein, & Dingemanse, 2017).

Potential in Glycolipid Storage Disorders

Further investigations into Lucerastat's efficacy have expanded its potential application beyond Fabry disease to other glycolipid storage disorders such as Gaucher disease. Lucerastat's ability to inhibit glucosylceramide synthase and its well-tolerated nature in healthy subjects undergoing different dosing regimens underscores its broader therapeutic potential (Guérard, Morand, & Dingemanse, 2017).

Impact on Cardiac Repolarization

In a thorough QT study, Lucerastat demonstrated no clinically relevant liability to prolong the QT interval or any significant effect on other ECG parameters at doses up to 4000 mg. This aspect is crucial, considering many patients with Fabry disease suffer from rhythm and conduction abnormalities. The safety and tolerability of Lucerastat, even at high doses, offer an important consideration for its use in clinical settings (Mueller et al., 2020).

Reduction in Globotriaosylceramide and Lysosome Staining

Research on cultured fibroblasts from Fabry patients with different mutation types has shown that Lucerastat can significantly reduce globotriaosylceramide and globotriaosylsphingosine levels, as well as lysosomal staining. These findings are pivotal as they demonstrate Lucerastat's potential to alleviate cellular dysfunction and organ damage caused by glycolipid accumulation in Fabry disease, regardless of the genotype (Welford et al., 2018).

Future Directions

Lucerastat is under investigation in clinical trial NCT03425539 (Efficacy and Safety of Lucerastat Oral Monotherapy in Adult Subjects With Fabry Disease) . The company is consulting with health authorities about the regulatory pathway for Lucerastat . The open-label extension of the Phase 3 MODIFY trial will continue to better determine if Lucerastat may be of benefit to patients’ kidneys and the heart .

properties

IUPAC Name

(2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRORFVVSGFNRO-XFWSIPNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161601
Record name Lucerastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucerastat

CAS RN

141206-42-0
Record name Lucerastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141206420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucerastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lucerastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUCERASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVS3YDM418
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucerastat
Reactant of Route 2
Reactant of Route 2
Lucerastat
Reactant of Route 3
Reactant of Route 3
Lucerastat
Reactant of Route 4
Lucerastat
Reactant of Route 5
Lucerastat
Reactant of Route 6
Lucerastat

Citations

For This Compound
227
Citations
N Guérard, D Oder, P Nordbeck… - Clinical …, 2018 - Wiley Online Library
… The safety, tolerability, pharmacodynamics, and pharmacokinetics of oral lucerastat … lucerastat 1,000 mg bid for 12 weeks in addition to enzyme replacement therapy (ERT; the lucerastat …
Number of citations: 101 ascpt.onlinelibrary.wiley.com
RWD Welford, A Mühlemann, M Garzotti… - Human molecular …, 2018 - academic.oup.com
… Lucerastat is an orally bioavailable inhibitor of … Here we investigated the ability of lucerastat to lower Gb3, … Lucerastat dose dependently reduced Gb3 in all cell lines. For 13 …
Number of citations: 38 academic.oup.com
N Guérard, O Morand, J Dingemanse - Orphanet journal of rare diseases, 2017 - Springer
… or 1000 mg lucerastat. Eight additional subjects received two doses of 1000 mg lucerastat or … In the MAD study, 37 subjects received placebo or 200, 500, or 1000 mg bid lucerastat for 7 …
Number of citations: 49 link.springer.com
N Guérard, C Zwingelstein… - The Journal of Clinical …, 2017 - Wiley Online Library
… just prior to lucerastat administration on day 1. In this study, all AEs were recorded from lucerastat administration until EoS to assess the safety of a single dose of lucerastat. The study …
Number of citations: 13 accp1.onlinelibrary.wiley.com
ML Boof, A Halabi, M Ufer, J Dingemanse - European Journal of Clinical …, 2020 - Springer
… state on the single-dose pharmacokinetics (PK) of 500 mg lucerastat. The safety and tolerability of lucerastat administered alone and concomitantly with cimetidine were also evaluated. …
Number of citations: 5 link.springer.com
R Welford, A Mühleman, D Priestman… - 5th Update on Fabry …, 2017 - ora.ox.ac.uk
Fabry disease (FD) is a lysosomal storage disorder caused by mutations in the GLA gene coding for α-galactosidase A (α-GalA). These mutations lead to the accumulation of α-GalA …
Number of citations: 7 ora.ox.ac.uk
MS Mueller, PN Sidharta, C Voors-Pette… - Orphanet Journal of …, 2020 - Springer
… of lucerastat on ΔΔQTcF was predicted as 0.39 ms (90% confidence interval [CI] − 0.13 to 0.90) and 1.69 ms (90% CI 0.33–3.05) at lucerastat … up to lucerastat plasma concentrations of …
Number of citations: 2 link.springer.com
D Priestman, R Welford, F Platt, A Muhlemann… - …, 2017 - ora.ox.ac.uk
Fabry disease (FD) is a lysosomal disorder caused by mutations in the GLA gene coding for α‑galactosidase A (α‑GalA). These mutations lead to the accumulation of α‑GalA substrates, …
Number of citations: 0 ora.ox.ac.uk
C Wanner, V Kimonis, J Politei, DG Warnock… - Molecular Genetics and …, 2022 - Elsevier
… Lucerastat is currently being investigated in the MODIFY … ) load in tissues, lucerastat has disease-modifying potential … Patients were randomized (2:1) to receive either oral lucerastat …
Number of citations: 3 www.sciencedirect.com
N Guérard, D Oder, P Nordbeck, C Zwingelstein… - Molecular Genetics and …, 2017 - infona.pl
Lucerastat, an iminosugar for substrate reduction therapy: safety, tolerability, pharmacodynamics, and pharmacokinetics in adult subjects with Fabry disease …
Number of citations: 2 www.infona.pl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.